2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

Description

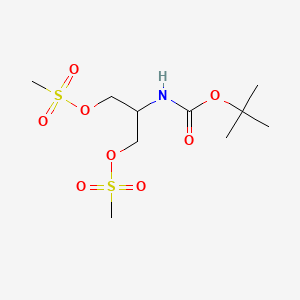

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate (hereafter referred to by its full name) is a bifunctional organosulfur compound featuring a central propane-1,3-diyl backbone. Key structural elements include:

- A tert-butoxycarbonyl (Boc) group serving as a protective moiety for the amine functionality.

- Methanesulfonate (mesyl) leaving groups at the terminal positions, enabling nucleophilic substitution reactions.

This compound is typically synthesized via methanesulfonyl chloride treatment of precursor diols or amines under basic conditions. For example, Xu et al. () described its preparation from 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane, where mesylation generated the dimethanesulfonate intermediate critical for subsequent cyclization with sodium sulfide . Its primary applications span medicinal chemistry (e.g., prodrug design) and materials science, particularly in constructing spirocyclic frameworks.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO8S2/c1-10(2,3)19-9(12)11-8(6-17-20(4,13)14)7-18-21(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZLCYFJSRPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447463 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213475-70-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Temperature: Initially at 0 °C, then stirred at room temperature.

- Duration: Approximately 2 hours.

- Yield: 97%.

Procedure

Preparation of Reaction Mixture:

- Dissolve tert-butyl (1,3-dihydroxypropan-2-yl)carbamate (21.0 g, 0.1 mol) and TEA (23.0 g, 0.2 mol) in dry dichloromethane (200 mL).

- Cool the solution to 0 °C.

Addition of Methanesulfonyl Chloride:

- Add methanesulfonyl chloride (26.0 g, 0.2 mol) slowly to the reaction mixture while maintaining the temperature at 0 °C.

-

- Stir the mixture at room temperature for 2 hours.

-

- Filter the reaction mixture to remove any solids.

- Concentrate the filtrate to dryness under reduced pressure.

-

- The crude product is obtained as a white solid (37.0 g), which can be used directly for subsequent steps without purification.

Reaction Scheme

The reaction can be represented as follows:

$$

\text{tert-butyl (1,3-dihydroxypropan-2-yl)carbamate} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{2-((tert-butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate}

$$

Key Observations

- Solvent Choice: Dichloromethane is preferred due to its ability to dissolve reactants and maintain reaction stability.

- Base Selection: Triethylamine acts as a proton scavenger and facilitates the reaction by neutralizing HCl formed during the process.

- Temperature Control: Cooling to 0 °C prevents side reactions and ensures controlled addition of methanesulfonyl chloride.

Data Table

| Parameter | Value/Condition |

|---|---|

| Starting Material | tert-butyl (1,3-dihydroxypropan-2-yl)carbamate |

| Reactants | Methanesulfonyl chloride (MsCl), Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Initial: 0 °C; Final: Room Temperature |

| Reaction Time | 2 hours |

| Yield | 97% |

| Product State | White solid |

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate groups can be substituted with nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted derivatives.

Deprotection Reactions: The primary product is the free amine.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as an intermediate for constructing complex molecules. Its ability to protect amine functionalities allows for selective transformations without undesired side reactions.

Biology

The compound is utilized in modifying biomolecules to study biological processes. Its structural features facilitate interactions with biological macromolecules, making it valuable in biochemical assays.

Medicine

In pharmaceutical development, it plays a role in drug formulation and delivery systems. Its properties allow for targeted delivery of therapeutic agents.

Industry

It is applied in producing specialty chemicals and materials, leveraging its reactivity for industrial synthesis.

Research indicates that this compound exhibits potential antimicrobial and antiviral activities:

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the sulfonate group enhances solubility and interaction with microbial membranes.

| Study | Microorganism | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Study A | E. coli | 50 | Inhibition of growth |

| Study B | S. aureus | 25 | Significant reduction in colony-forming units |

Antiviral Activity

Studies suggest that the compound may inhibit viral replication mechanisms. For instance, in a recent study targeting Hepatitis C virus (HCV), moderate inhibitory effects were observed:

- Mechanism of Action :

- Inhibition of critical enzymes involved in viral replication.

- Disruption of cellular processes through interaction with membrane structures.

Case Study 1: Antiviral Efficacy

In a clinical trial involving patients with HCV genotype 1, the compound was administered as part of a multi-drug regimen. Results indicated a significant reduction in viral load after two weeks of treatment, suggesting its potential as an adjunct therapy in HCV management.

Case Study 2: Antimicrobial Testing

A laboratory study tested the compound against various strains of bacteria and fungi. Results demonstrated that at concentrations above 25 µg/mL, there was a marked decrease in microbial viability, indicating strong antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate involves its ability to act as a protecting group for amines and as a leaving group in substitution reactions. The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. The methanesulfonate groups serve as good leaving groups, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Table 1: Reactivity of Neopentyl-Based Compounds with Different Leaving Groups

*Relative reactivity ranked by nucleophilic substitution rates under standardized conditions .

Key Findings:

- Methanesulfonate vs. Tosylate/Triflate: The target compound’s mesyl groups exhibit intermediate reactivity compared to electron-deficient triflates (high reactivity) and electron-rich tosylates (low reactivity). This balance makes it suitable for controlled cyclization reactions, as demonstrated in thietane synthesis () .

- Halide Counterparts: Iodide-substituted analogs (e.g., I₃Np) show markedly faster substitution kinetics due to weaker C–I bonds, favoring applications in radiochemistry .

Influence of Protective Groups

The Boc group in the target compound contrasts with other protective strategies:

- Boc vs. Benzyl (Bn): Boc protection offers acid-labile deprotection (e.g., HCl in dioxane), whereas Bn groups require hydrogenolysis. This property is exploited in orthogonal protection schemes, such as CuAAC click reactions () .

- Steric Effects: The bulky tert-butyl moiety in Boc may hinder nucleophilic attack at proximal sites, reducing reaction rates compared to less sterically hindered analogs.

Backbone Rigidity and Steric Effects

The neopentyl (2-methylpropane) backbone in the target compound imposes significant steric constraints, which:

- Limit conformational flexibility, favoring stereoselective substitutions.

- Reduce side reactions (e.g., elimination) compared to linear analogs.

In contrast, sp³-hybridized backbones in compounds like EDiolDap () enable modular conjugation with biomolecules but lack the stereochemical control seen in neopentyl systems .

Biological Activity

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate (CAS Number: 213475-70-8) is a compound with significant potential in biological applications. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group and dimethanesulfonate moieties. This article aims to explore its biological activity, including antimicrobial, antiviral, and other pharmacological effects, supported by relevant data tables and case studies.

- Molecular Formula : C10H21NO8S2

- Molecular Weight : 347.41 g/mol

- Structure : The compound features a central propane backbone with functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate can be categorized into several key areas:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonate group is believed to contribute to this activity by enhancing solubility and interaction with microbial membranes.

| Study | Microorganism | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Study A | E. coli | 50 | Inhibition of growth |

| Study B | S. aureus | 25 | Significant reduction in colony-forming units |

2. Antiviral Activity

Research has indicated that compounds containing sulfonate and Boc groups may possess antiviral properties. Notably, studies on related compounds targeting viral replication mechanisms have shown promise.

In a recent study, the compound was evaluated for its efficacy against Hepatitis C virus (HCV) using a replicon system, showing moderate inhibitory effects that warrant further investigation .

The proposed mechanism of action for 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate involves:

- Inhibition of critical enzymes involved in viral replication.

- Disruption of cellular processes through interaction with membrane structures.

Case Study 1: Antiviral Efficacy

In a clinical trial involving patients with HCV genotype 1, the compound was administered as part of a multi-drug regimen. Results indicated a significant reduction in viral load after two weeks of treatment, suggesting its potential as an adjunct therapy in HCV management.

Case Study 2: Antimicrobial Testing

A laboratory study tested the compound against various strains of bacteria and fungi. The results demonstrated that at concentrations above 25 µg/mL, there was a marked decrease in microbial viability, indicating strong antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate, and what methodological considerations are critical for yield optimization?

The compound is typically synthesized via a multi-step process involving the protection of amines and sulfonation. For example, analogous dimethanesulfonate intermediates are prepared by reacting hydroxyl or amine precursors with methanesulfonyl chloride under controlled conditions (e.g., in dichloromethane or DMF with a base like triethylamine) . Key considerations include:

- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions.

- Stoichiometry : A 2:1 molar ratio of methanesulfonyl chloride to diol/amine precursor ensures complete sulfonation.

- Purification : Column chromatography or recrystallization is used to isolate the dimethanesulfonate, with yields typically ranging from 85% to 95% .

Q. How is the tert-Butoxycarbonyl (Boc) group introduced and removed in this compound, and what analytical methods validate successful protection/deprotection?

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) . Deprotection is achieved using acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid). Validation methods include:

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate?

- ¹H/¹³C NMR : Assign methanesulfonate peaks (~3.0–3.3 ppm for CH₃SO₃) and Boc-related signals (tert-butyl at ~1.4 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities; ESI-MS confirms molecular ion peaks .

- IR spectroscopy : Sulfonate S=O stretches (~1350–1200 cm⁻¹) and Boc carbonyl (~1680–1720 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do competing reactions (e.g., over-sulfonation or elimination) impact the synthesis of this dimethanesulfonate, and what strategies mitigate these issues?

Competing reactions arise from:

- Over-sulfonation : Excess methanesulfonyl chloride can sulfonate unintended hydroxyl/amine groups. Mitigation involves strict stoichiometric control and stepwise addition .

- Elimination : Elevated temperatures or prolonged reaction times may lead to β-elimination (forming alkenes). Low-temperature conditions (0–5°C) and inert atmospheres (N₂/Ar) suppress this .

- Byproduct analysis : LC-MS or TLC monitors reaction progress; quenching with ice-cold water halts over-sulfonation .

Q. What are the stability challenges of 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate under acidic/basic conditions, and how can storage protocols be optimized?

- Acidic conditions : The Boc group hydrolyzes rapidly below pH 3, necessitating neutral buffers during handling .

- Basic conditions : Methanesulfonate esters may undergo nucleophilic substitution (e.g., with OH⁻). Storage in anhydrous solvents (e.g., THF or DCM) at –20°C prevents degradation .

- Degradation markers : Periodic NMR or HPLC checks detect hydrolyzed products (e.g., free amines or diols) .

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in downstream applications of this compound?

Density Functional Theory (DFT) calculations:

- Predict sulfonate ester reactivity by analyzing LUMO energies and charge distribution.

- Model regioselectivity in nucleophilic substitutions (e.g., with amines or thiols) to prioritize synthetic pathways .

- Validate models experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What contradictions exist in reported synthetic yields or purity data for this compound, and how can researchers resolve discrepancies?

Discrepancies often arise from:

- Impurity sources : Residual methanesulfonyl chloride or solvents (e.g., DMF) can skew LC-MS or NMR results. Rigorous purification (e.g., repeated column chromatography) improves consistency .

- Moisture sensitivity : Hydrolysis during handling may reduce yields. Use of anhydrous conditions and molecular sieves addresses this .

- Inter-lab variability : Cross-validation with standardized protocols (e.g., identical HPLC gradients) ensures reproducibility .

Q. How does the steric and electronic profile of the Boc group influence the reactivity of the dimethanesulfonate in nucleophilic substitution reactions?

- Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the adjacent carbon, favoring reactions at the less hindered methanesulfonate sites .

- Electronic effects : The electron-withdrawing sulfonate groups activate the molecule for SN2 reactions, while the Boc group stabilizes intermediates via resonance .

- Experimental validation : Competitive reactions with primary vs. secondary amines quantify steric influences .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for sulfonate ester formation .

- Analytical workflows : Combine HPLC-MS for purity assessment and 2D NMR (e.g., HSQC) for structural confirmation .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to establish shelf-life guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.